

CNX-1351: A Comparative Guide to its Selectivity Profile Against PI3K Isoforms

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of **CNX-1351** against other phosphoinositide 3-kinase (PI3K) isoforms. The data presented herein is intended to offer an objective overview of **CNX-1351**'s performance relative to other well-characterized PI3K inhibitors, supported by experimental data and detailed methodologies.

Introduction to CNX-1351

CNX-1351 is a potent and isoform-selective targeted covalent inhibitor of $PI3K\alpha$.[1][2] Its mechanism of action involves the covalent modification of cysteine 862, an amino acid residue unique to the α isoform of PI3K, leading to its specific and potent inhibition.[1][2] This targeted approach distinguishes **CNX-1351** from many other PI3K inhibitors, offering a potential for a more focused therapeutic effect with a theoretically improved safety profile.

Comparative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **CNX-1351** and other notable PI3K inhibitors against the four Class I PI3K isoforms (α , β , γ , and δ). Lower IC50 values indicate higher potency.



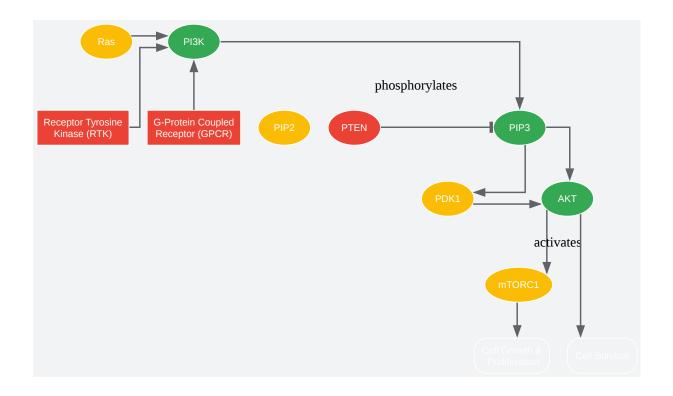
Inhibitor	Pl3Kα (IC50, nM)	PI3Kβ (IC50, nM)	PI3Ky (IC50, nM)	PI3Kδ (IC50, nM)	Selectivity Profile
CNX-1351	6.8	166	240.3	3,020	PI3Kα Selective
Alpelisib (BYL719)	4.6[3]	1,156[3]	250[3]	290[3]	PI3Kα Selective
Idelalisib (CAL-101)	8,600[4]	4,000[4]	2,100[4]	19[4]	PI3Kδ Selective
Copanlisib (BAY 80- 6946)	0.5[5][6][7]	3.7[5][6][7]	6.4[5][6][7]	0.7[5][6][7]	Pan-PI3K
Duvelisib (IPI-145)	1602[8][9]	85[8][9]	27.4[8]	2.5[8]	PI3Kδ/γ Selective
Buparlisib (BKM120)	52[10]	166[10]	116[10]	262[10]	Pan-PI3K
Pilaralisib (XL147)	39[10]	>1000	23[10]	36[10]	Pan-PI3K (less active against β)
TG-100-115	>1000	>1000	83[10]	235[10]	PI3Kγ/δ Selective
PI-103	2[10]	3[10]	15[10]	3[10]	Pan-PI3K

As the data indicates, **CNX-1351** demonstrates high potency against PI3K α with an IC50 of 6.8 nM, while exhibiting significantly less activity against the β , γ , and δ isoforms, with IC50 values of 166 nM, 240.3 nM, and 3,020 nM, respectively. This represents a greater than 20-fold selectivity for PI3K α over the other Class I isoforms.

PI3K Signaling Pathway

The PI3K signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in cancer.





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Caption: The PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The determination of the PI3K isoform selectivity of **CNX-1351** was performed using in vitro kinase assays. The primary methods employed were the Homogeneous Time-Resolved Fluorescence (HTRF®) assay and the ADP-Glo™ kinase assay.

PI3K HTRF® Kinase Assay

This assay is a competitive immunoassay that measures the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3K activity.



Principle: The assay utilizes a GST-tagged GRP1 pleckstrin homology (PH) domain that specifically binds to PIP3. Biotinylated-PIP3 is used as a tracer. In the absence of kinase activity, the GST-GRP1-PH domain binds to the biotin-PIP3, and through the addition of a Europium cryptate-labeled anti-GST antibody and Streptavidin-XL665, a FRET (Förster Resonance Energy Transfer) signal is generated. When the PI3K enzyme is active, it produces unlabeled PIP3, which competes with the biotin-PIP3 for binding to the GRP1-PH domain, leading to a decrease in the FRET signal. The extent of signal decrease is proportional to the kinase activity.

Protocol Outline:

- Reaction Setup: A reaction mixture is prepared containing the specific PI3K isoform (α, β, γ, or δ), the substrate (PIP2), and the test inhibitor (e.g., CNX-1351) at various concentrations.
- Kinase Reaction Initiation: The reaction is initiated by the addition of ATP. The mixture is
 incubated at room temperature to allow for the enzymatic reaction to proceed.
- Reaction Termination and Detection: A detection mixture containing biotin-PIP3, GST-GRP1-PH, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665 is added to the reaction wells.
- Signal Measurement: After an incubation period to allow for the detection reagents to equilibrate, the HTRF signal is read on a compatible plate reader.
- Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines the amount of ADP in a sample. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the



newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, which in turn is proportional to the kinase activity.

Protocol Outline:

- Kinase Reaction: The PI3K enzyme, substrate (e.g., phosphatidylinositol), and the inhibitor at various concentrations are incubated in a reaction buffer. The reaction is initiated by the addition of ATP.
- ADP-Glo™ Reagent Addition: After the kinase reaction incubation, the ADP-Glo™ Reagent is added to stop the reaction and eliminate the unused ATP.
- Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin pair.
- Luminescence Measurement: Following a final incubation period, the luminescence is measured using a luminometer.
- Data Analysis: The amount of ADP produced is calculated from a standard curve, and the IC50 values are determined by plotting the kinase activity against the inhibitor concentration.

Conclusion

The experimental data clearly demonstrates that CNX-1351 is a potent and highly selective inhibitor of the PI3K α isoform. Its unique covalent mechanism of action and significant selectivity over other Class I PI3K isoforms make it a valuable tool for researchers studying the specific roles of PI3K α in cellular signaling and a promising candidate for the development of targeted cancer therapies. This guide provides a foundational understanding of its comparative performance, empowering researchers to make informed decisions in their drug discovery and development endeavors.

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References

- 1. The PI3K pathway in human disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duvelisib: A Phosphoinositide-3 Kinase δ/γ Inhibitor for Chronic Lymphocytic Leukemia -PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase I study of copanlisib (BAY 80-6946), an intravenous pan-class I phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors and non-Hodgkin's lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 6. COPANLISIB HCL | pan-class | PI3K (phosphoinositide 3-kinase) inhibitor | CAS 1402152-13-9 (HCl) | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
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